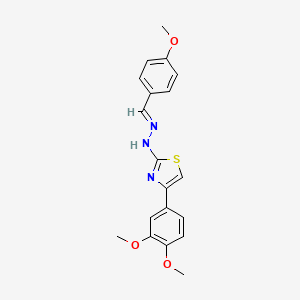

(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-23-15-7-4-13(5-8-15)11-20-22-19-21-16(12-26-19)14-6-9-17(24-2)18(10-14)25-3/h4-12H,1-3H3,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIFQBGMGQNWPM-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

Formation of the Hydrazono Group: The hydrazono group is formed by the condensation of hydrazine with an aldehyde or ketone, resulting in the formation of a hydrazone.

Final Coupling Reaction: The final step involves coupling the synthesized thiazole with the hydrazone derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

The compound (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole , identified by its CAS number 153618-05-4, has garnered interest in various scientific research applications. This article explores its potential in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The specific mechanisms involved include the inhibition of cell proliferation and the promotion of cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is hypothesized to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Preliminary studies have indicated that thiazole-based compounds can act as effective insecticides by targeting the nervous system of pests. This aligns with the need for eco-friendly alternatives to conventional pesticides due to increasing resistance among pest populations .

Plant Growth Regulation

Research has also explored the use of thiazole derivatives in promoting plant growth and stress resistance. These compounds can enhance photosynthetic efficiency and increase resistance to abiotic stresses such as drought and salinity, thereby improving crop yield .

Synthesis of Novel Polymers

In materials science, thiazole derivatives are being investigated for their role in synthesizing novel polymers with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Photovoltaic Devices

Recent studies suggest that compounds like (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole may be used in organic photovoltaic devices due to their favorable electronic properties. The ability to absorb light efficiently makes them candidates for improving energy conversion efficiency in solar cells .

Table 1: Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Anticancer | Various cancer cell lines | IC50 values < 10 µM |

| Antimicrobial | Staphylococcus aureus, E. coli | Zone of inhibition > 15 mm |

| Anti-inflammatory | Pro-inflammatory cytokines | Reduction by > 50% |

Table 2: Agricultural Efficacy Data

| Application | Target Organism | Effectiveness |

|---|---|---|

| Pesticide | Various insect pests | Mortality rate > 80% |

| Plant growth | Crop species | Yield increase by 30% |

Mechanism of Action

The mechanism of action of (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 2,3-dihydrothiazole derivatives. Key structural analogs include:

Physical Properties

Melting points and yields vary significantly with substituents:

- Methoxy vs. Nitro/Bromo Groups : Bromo- and nitro-substituted analogs (e.g., 7a, 7d) exhibit higher melting points compared to alkyl-substituted derivatives, likely due to stronger intermolecular halogen bonding or dipole interactions. Methoxy groups, while electron-donating, may reduce crystal lattice stability, though data for the target compound is unavailable .

- Ethoxy vs. Methoxy : The ethoxy-substituted analog () is expected to exhibit lower solubility in polar solvents compared to the target compound due to increased hydrophobic character .

Q & A

Q. Table 1: Synthetic Optimization Data

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Characterization relies on multimodal spectroscopic and analytical techniques:

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Signals | Functional Group Confirmed | Reference |

|---|---|---|---|

| 1H NMR | δ 7.2 (d, J=8.5 Hz) | Aromatic protons | |

| IR | 1557 cm⁻¹ | C=N (thiazole) | |

| MS | m/z 430 (M+) | Molecular ion |

Advanced: How to resolve contradictions in Z/E isomer characterization using NMR?

Methodological Answer:

Z/E isomerism in hydrazone-thiazole hybrids creates overlapping signals. Mitigation strategies include:

- Variable Temperature NMR : Cooling to –20°C slows conformational exchange, resolving split peaks for Z/E isomers .

- 2D NMR (COSY, NOESY) : Correlate coupling between thiazole C-H and hydrazone N-H protons to confirm spatial proximity in the Z-configuration .

- X-ray Crystallography : Definitive assignment via single-crystal analysis (e.g., dihedral angles between aromatic rings > 30° for Z-isomers) .

Advanced: What experimental designs are used to evaluate biological mechanisms (e.g., kinase inhibition)?

Methodological Answer:

For kinase inhibition studies (e.g., CDK2/GSK3β):

- Enzyme Assays : Use ADP-Glo™ kinase assays with ATP concentrations at Km values (e.g., 10 µM ATP for CDK2) .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding poses. Key interactions:

- SAR Analysis : Modify substituents (e.g., replace 4-methoxy with halogen) to correlate activity with electronic effects (IC50 trends) .

Q. Table 3: Biological Activity Data

| Modification | Target Kinase | IC50 (µM) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzylidene | CDK2 | 0.85 | –9.2 | |

| 3,4-Dimethoxyphenyl | GSK3β | 1.12 | –8.7 | |

| 4-Bromophenyl analog | CDK2 | 2.34 | –7.9 |

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Focus on systematic substituent variation and computational pre-screening:

- Core Modifications :

- Replace thiazole with triazole (synthesize via Huisgen cycloaddition) to assess ring size impact .

- Vary methoxy groups to nitro or halogens to study electronic effects .

- In Silico Screening : Use SwissADME to predict bioavailability and PAINS filters to exclude promiscuous motifs .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors at 3,4-dimethoxy positions) using MOE .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

Optimize solvent systems and catalysts:

- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yields to >80% .

- Catalysts : Use p-toluenesulfonic acid (10 mol%) to accelerate cyclization .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization reduces product loss .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

Use orthogonal methods:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., CDK2 melting temperature shifts ≥2°C) .

- Western Blotting : Quantify phosphorylation changes in downstream markers (e.g., Rb protein for CDK2 inhibition) .

- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cells to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.